N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine
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Overview
Description
N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is a complex organic compound that features a unique structure combining a triazole ring, a thiadiazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine typically involves multiple steps, starting with the preparation of the triazole and thiadiazole rings. These rings are then coupled with the dichlorophenyl group through a vinyl linkage. The final step involves the introduction of the N,N-diethylamine group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as continuous flow chemistry might be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with hydroxyl or carbonyl groups, while reduction could produce a fully saturated compound.
Scientific Research Applications
N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Chloroform: An organochlorine compound used as a solvent.
Trichloroethylene: Another organochlorine compound with industrial applications.
Dichloromethane: A commonly used solvent in organic synthesis.
Uniqueness
N-({6-[2-(2,4-dichlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is unique due to its combination of a triazole ring, a thiadiazole ring, and a dichlorophenyl group. This structure imparts specific chemical and biological properties that are not found in simpler organochlorine compounds .
Properties
Molecular Formula |
C16H17Cl2N5S |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-[[6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H17Cl2N5S/c1-3-22(4-2)10-14-19-20-16-23(14)21-15(24-16)8-6-11-5-7-12(17)9-13(11)18/h5-9H,3-4,10H2,1-2H3/b8-6+ |
InChI Key |
GDCAZVOIYYWQHQ-SOFGYWHQSA-N |
Isomeric SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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